N,N'-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide
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Description
“N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide” is a chemical compound with the molecular formula C24H26N4O6 . It has an average mass of 466.486 Da and a monoisotopic mass of 466.185242 Da .
Synthesis Analysis
There are new derivatives of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6-endo]dec-8-en-4-yl)acetic acid that have been synthesized . The synthesis and reactivity of these compounds have been studied .Chemical Reactions Analysis
Reactions were performed of (3,5-dioxo-4-azatricyclo[5.2.1.0 2-endo,6-endo]dec-8-en-4-yl)carboxylic acids and their derivatives with p-nitrophenyl azide . A significant fact of the involvement of the carboxy group into the formation of aziridine ring was established and the intermolecular character of this process was confirmed .Mechanism of Action
Target of Action
The primary targets of AE-848 are the NF-κB and PI3K/Akt/mTOR signaling pathways . These pathways play crucial roles in cell survival, proliferation, and apoptosis, making them important targets for cancer therapeutics.
Mode of Action
AE-848 interacts with its targets by modulating the NF-κB and PI3K/Akt/mTOR signaling pathways . This modulation results in the induction of apoptosis in cancer cells, specifically multiple myeloma cells . AE-848 also leads to cell cycle arrest of multiple myeloma cells .
Biochemical Pathways
The affected pathways include the NF-κB and PI3K/Akt/mTOR signaling pathways . The downstream effects of these pathways include the regulation of cell survival, proliferation, and apoptosis. By modulating these pathways, AE-848 can induce apoptosis and inhibit the proliferation of cancer cells .
Pharmacokinetics
The compound has shown significant in vitro and in vivo anti-myeloma activity , indicating that it has sufficient bioavailability to exert its therapeutic effects.
Result of Action
The molecular and cellular effects of AE-848’s action include the significant reduction in the viability of multiple myeloma cells, induction of apoptosis, and cell cycle arrest . In vivo, AE-848 administration significantly inhibited tumor progression and prolonged the survival of multiple myeloma-bearing mice .
Properties
IUPAC Name |
N,N'-bis(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)hexanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6/c29-15(25-27-21(31)17-11-5-6-12(9-11)18(17)22(27)32)3-1-2-4-16(30)26-28-23(33)19-13-7-8-14(10-13)20(19)24(28)34/h5-8,11-14,17-20H,1-4,9-10H2,(H,25,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPGRKDTMIODL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)CCCCC(=O)NN4C(=O)C5C6CC(C5C4=O)C=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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